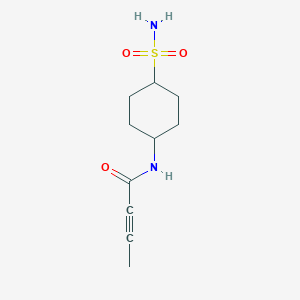![molecular formula C12H12N2O B2944153 2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine CAS No. 2197493-93-7](/img/structure/B2944153.png)
2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and a methoxy group at the 6-position, which is further connected to another pyridine ring at the 4-position
作用機序
Target of Action
It’s worth noting that similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst. The process is mild and functional group tolerant, making it a widely used method for forming carbon-carbon bonds .
Biochemical Pathways
It’s known that similar compounds can influence the pi3k/akt/mtor signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Pharmacokinetics
The compound is a clear colorless to slightly yellow liquid , which suggests it could be absorbed and distributed in the body. Its molecular weight is 109.13 , which is within the range typically favorable for oral bioavailability.
Result of Action
Similar compounds have been found to induce apoptosis in certain cell lines .
Action Environment
The action, efficacy, and stability of 2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction it participates in is sensitive to the solvents employed . Additionally, the compound’s stability could be affected by storage conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylpyridine and 4-hydroxypyridine.
Formation of Intermediate: The 4-hydroxypyridine is first converted to 4-chloropyridine using thionyl chloride.
Coupling Reaction: The 4-chloropyridine is then reacted with 2-methyl-6-hydroxypyridine in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-methyl-6-carboxypyridine.
Reduction: Formation of 2-methyl-6-[(pyridin-4-yl)amino]pyridine.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
2-Methyl-6-methoxypyridine: Lacks the additional pyridine ring, making it less versatile in terms of chemical reactivity.
4-Methoxypyridine: Similar structure but without the methyl group, affecting its physical and chemical properties.
2-Methyl-4-pyridylmethanol: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness
2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine is unique due to the presence of both a methyl and a methoxy group, along with an additional pyridine ring
特性
IUPAC Name |
2-methyl-6-(pyridin-4-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-3-2-4-12(14-10)15-9-11-5-7-13-8-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXLKQXDDJPLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2944072.png)


![2-(butylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2944078.png)

![7-(2-chlorophenyl)-4-[3-(3-methylthiophen-2-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2944082.png)
![5-Methyl-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2944083.png)
![3-{[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2944086.png)
![N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]-6-methylpyridine-2-carboxamide](/img/structure/B2944089.png)


![3-(2-bromophenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]propan-1-one](/img/structure/B2944092.png)
